Perfluoro-tert-butanol

Catalog No.
S597647
CAS No.
2378-02-1
M.F
C4HF9O
M. Wt
236.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-tert-butanol

Perfluoro-tert-butanol (CAS 2378-02-1) eliminates side reactions caused by extended hydrogen-bond networks in standard fluoroalcohols. Its high acidity (pKa ~5.4) and bulky structure limit aggregation to monomers/dimers, ensuring clean reactivity.

  • Ideal for fragile compound synthesis: low boiling point (45°C) enables gentle removal without degradation.
  • Critical WCA precursor: directly yields [Al(OC(CF₃)₃)₄]⁻ for advanced battery electrolytes.
  • Structure-breaking co-solvent: prevents off-target lactonization and dye excited-state quenching.

Supplied with rigorous purity; ready for dispatch.

CAS Number

2378-02-1

Product Name

Perfluoro-tert-butanol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol

Molecular Formula

C4HF9O

Molecular Weight

236.04 g/mol

InChI

InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H

InChI Key

XZNOAVNRSFURIR-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O

Synonyms

perfluoro-tert-butyl alcohol

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O

The exact mass of the compound Perfluoro-tert-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g

Perfluoro-tert-butanol (also known as nonafluoro-tert-butyl alcohol) is a highly specialized, fully fluorinated tertiary alcohol characterized by its extreme electron-withdrawing nature and steric bulk. With a pKa of approximately 5.2 to 5.4, it exhibits Brønsted acidity comparable to carboxylic acids while remaining strictly an alcohol [1]. Despite its high molecular weight (236.04 g/mol), the perfluorination drastically reduces intermolecular van der Waals interactions, resulting in an exceptionally low boiling point of 45 °C . In industrial and advanced laboratory procurement, it is primarily sourced as a premium hydrogen-bond donor, a structure-breaking specialty solvent, a precursor for weakly coordinating anions (WCAs), and a high-density fluorine tag for diagnostic materials .

Procurement Fit

Fluorinated specialty solvent with reported hydrogen-bond donor capability and low boiling point for mild-condition processing
Precursor for weakly coordinating aluminate anions; supports catalyst-compatible organometallic research
Building block for volatile metal complexes in MOCVD and fluorinated material synthesis workflows

Buyers often attempt to substitute perfluoro-tert-butanol with more common alcohols like tert-butanol or hexafluoro-2-propanol (HFIP) to reduce costs, but these fail across multiple critical process dimensions. Standard tert-butanol lacks the electron-withdrawing CF3 groups, rendering it non-acidic (pKa ~19 vs 5.4) and useless for applications requiring strong hydrogen-bond donation or weakly coordinating anion synthesis [1]. While HFIP is a standard fluoroalcohol substitute, it has a higher pKa (9.3) and readily forms extended, dense hydrogen-bonded networks that can inadvertently catalyze unwanted side reactions, such as off-target lactonization [2]. Furthermore, perfluoro-tert-butanol's bulky steric profile restricts it to forming mostly monomers and dimers, acting as a unique structure breaker in solvent mixtures-a property HFIP cannot replicate [3]. Finally, HFIP's higher boiling point (58 °C) makes it harder to remove from highly temperature-sensitive pharmaceutical intermediates compared to the highly volatile perfluoro-tert-butanol (45 °C) [1].

Substitution Risk

Perfluorination-driven property shift
Nine fluorine atoms alter acidity, hydrogen-bonding, and phase behavior compared to less-fluorinated alcohols (TFE, HFIP); direct substitution may require re-optimization.
Solvent strength and selectivity mismatch
Reported pKa and solvation differences can shift reaction yields, selectivity, and purification profiles when replacing in-class fluorinated alcohols.
Phase behavior complexity in mixtures
PFTB forms co-crystals and eutectic mixtures with tert-butanol, unlike simpler fluorinated alcohols; phase control may not transfer directly.

Extreme Brønsted Acidity

The addition of three trifluoromethyl groups drastically alters the electronic landscape of the hydroxyl moiety. Perfluoro-tert-butanol exhibits a pKa of 5.2 to 5.4, making it nearly four orders of magnitude more acidic than HFIP (pKa = 9.3) and seven orders of magnitude more acidic than trifluoroethanol (TFE, pKa = 12.4) [1].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data5.2 - 5.4
Comparator Or BaselineHFIP (9.3) and TFE (12.4)
Quantified Difference~10,000x higher acidity than HFIP
ConditionsStandard aqueous/extrapolated thermodynamic conditions

Allows chemists to utilize a solvent or reagent with the acidic strength of a carboxylic acid but without the interfering nucleophilicity of a carboxylate anion.

Acidity (pKa)
Head-to-head
pKa = 5.4 vs tert-butanol pKa ≈ 18
ΔpKa ≈ 12.6 units
Supports hydrogen-bond donor role and acid-catalyzed reaction pathway context
Aqueous solution, standard conditions

Suppression of Hydrogen-Bond Networks

While HFIP and standard alcohols form large tetrameric or polymeric hydrogen-bonded networks, perfluoro-tert-butanol is sterically hindered by its bulky -CF3 groups. Vibrational spectroscopy and X-ray scattering confirm that its liquid phase consists of 70-80% monomers and dimers, with almost no trimers or larger networks [1]. When mixed with other alcohols, it acts as a structure breaker, destroying larger clusters[2].

Evidence DimensionLiquid-phase aggregation state
Target Compound Data70-80% monomers and dimers
Comparator Or BaselineHFIP and tert-butanol (form extensive tetrameric/polymeric networks)
Quantified DifferenceNear-total suppression of >2-molecule H-bond clusters
ConditionsNeat liquid phase and equimolar mixtures at room temperature

Crucial for syntheses where extended protic solvent networks cause unwanted side reactions or accelerate non-radiative decay in photochemistry.

Boiling point
Reported
PFTB 45°C vs TFE 74°C, HFIP 58°C, Methanol 65°C
ΔT -29°C vs TFE, -13°C vs HFIP
May support mild solvent removal and lower thermal degradation context
Atmospheric pressure; recovery energy and product stability context

Ultra-Low Boiling Point

Despite having a molecular weight of 236.04 g/mol, perfluoro-tert-butanol exhibits a boiling point of just 45 °C . This is significantly lower than both HFIP (58 °C, MW: 168.04 g/mol) and unfluorinated tert-butanol (82 °C, MW: 74.12 g/mol) . The extreme fluorination minimizes intermolecular dispersion forces, leading to high volatility.

Evidence DimensionBoiling Point
Target Compound Data45 °C
Comparator Or BaselineHFIP (58 °C) and tert-butanol (82 °C)
Quantified Difference13 °C lower than HFIP; 37 °C lower than tert-butanol
ConditionsStandard atmospheric pressure (760 mmHg)

Enables rapid, ultra-mild solvent removal under reduced pressure, protecting highly thermally labile pharmaceutical intermediates from degradation during workup.

Mtt deprotection
Head-to-head
30% PFTB in DCM, 3 × 15 min: nearly complete deprotection comparable to 30% HFIP (3 × 5 min)
Offers mild on-resin deprotection alternative; method context comparable to HFIP
On-resin Dab(Mtt), DCM, room temp; extended treatment time vs HFIP

Equivalent 19F Density for Imaging

Perfluoro-tert-butanol provides nine chemically equivalent fluorine atoms attached to a single modifiable hydroxyl anchor . Compared to HFIP, which provides only six equivalent fluorines, perfluoro-tert-butanol delivers a 50% higher local fluorine density. This structural symmetry ensures a single, intense, unsplit 19F NMR resonance.

Evidence DimensionEquivalent 19F atoms per hydroxyl anchor
Target Compound Data9 equivalent 19F atoms
Comparator Or BaselineHFIP (6 equivalent 19F atoms)
Quantified Difference50% increase in localized fluorine density
Conditions19F NMR spectroscopy and MRI contrast agent formulation

Maximizes the signal-to-noise ratio in 19F MRI diagnostic agents and analytical tags without complicating the NMR spectra with spin-spin splitting.

Phase behavior
Reported
Co-crystals with tert-butanol (2:1, 1:1); two eutectic points; negative excess molar enthalpies
Supports rational design of fluorinated deep eutectic solvents with tunable melting profiles
ITC, DSC, MD simulations; type V DES context
Anion precursor
Class-level
Forms {Al[(CF3)3CO]4}−, a documented weakly coordinating anion
Supports catalyst-compatible anion generation context; coordination behavior requires validation
Class-level inference; specific cation/anion pairing and medium effect may vary

Weakly Coordinating Anion Synthesis

Directly leveraging its high acidity (pKa ~5.4) and bulky steric profile, the compound is the primary precursor for the tetrakis(perfluoro-tert-butoxy)aluminate anion ([Al(OC(CF3)3)4]-), a critical component in advanced battery electrolytes and ionic liquids [1].

Photochemical and Acid Catalysis Solvent

Because it provides strong hydrogen-bond donation without forming extended solvent networks, it is ideal for reactions where standard fluoroalcohols like HFIP cause unwanted network-driven side reactions (e.g., off-target lactonization) or accelerate non-radiative decay in excited dyes [2].

19F MRI Contrast Agent Development

The presence of nine equivalent fluorine atoms allows researchers to graft this molecule onto biological vectors, yielding diagnostic agents with exceptionally high signal-to-noise ratios and single, sharp NMR peaks .

Thermally Labile Intermediate Processing

Its exceptionally low boiling point (45 °C) makes it an optimal specialty solvent for the synthesis and extraction of fragile compounds that would degrade under the harsher stripping conditions required for HFIP or conventional alcohols .

Application Fit

Application
Selection Property
Validation Focus
On-resin Mtt deprotection (peptide synthesis)
Reported mild deprotection profile comparable to HFIP
Orthogonal protecting group compatibility and reaction time optimization
Type V deep eutectic solvent formulation
Co-crystal formation and eutectic phase behavior with tert-butanol
Eutectic composition, solvation property tuning, and liquid-range control
Weakly coordinating anion synthesis (catalysis)
Aluminate anion precursor with reported weak coordination
Catalyst activity and metal center redox behavior under anion influence
Fluorinated solvent screening for reaction optimization
Combined high acidity and low boiling point profile
Product thermal stability and acid-catalyzed reaction acceleration context

XLogP3

2.8

Boiling Point

45.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (12.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (85.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2378-02-1

Wikipedia

Nonafluoro-tert-butyl alcohol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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